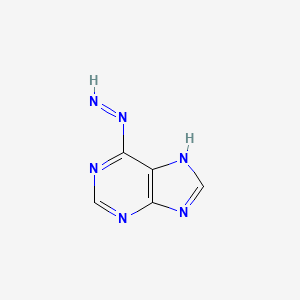
6-Diazenyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Diazenyl-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diazenyl-7H-purine typically involves the reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes to produce DAMN-based Schiff bases. These Schiff bases are then reacted with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamides . This method is efficient and can be carried out under reflux conditions in methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Diazenyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, such as 8-cyanopurines and purine amides .
Wissenschaftliche Forschungsanwendungen
6-Diazenyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in nucleotide synthesis and its interactions with biological macromolecules.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer, antiviral, and antimicrobial activities
Wirkmechanismus
The mechanism of action of 6-Diazenyl-7H-purine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).
Pathways Involved: It can inhibit the synthesis of nucleotides by competing with natural substrates, leading to the disruption of DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
6-Thioguanine: Another purine derivative with anticancer properties.
8,9-Dihydro-7H-purine-6-carboxamides: Synthesized from similar precursors and studied for their antibacterial activities.
Uniqueness: 6-Diazenyl-7H-purine stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways.
Eigenschaften
CAS-Nummer |
70879-20-8 |
|---|---|
Molekularformel |
C5H4N6 |
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
7H-purin-6-yldiazene |
InChI |
InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10) |
InChI-Schlüssel |
BZMJAQPGGPNAHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


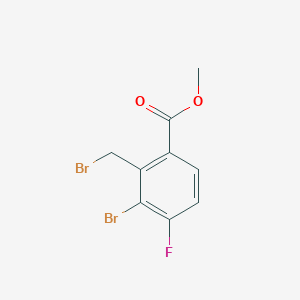
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
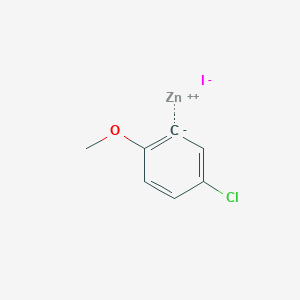
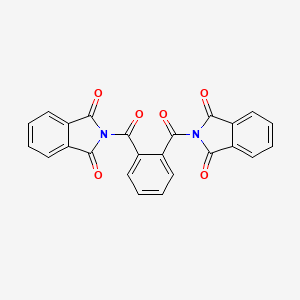
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
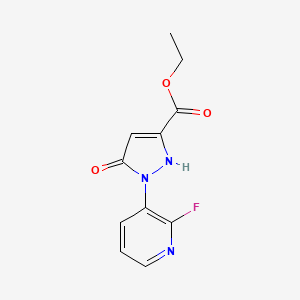
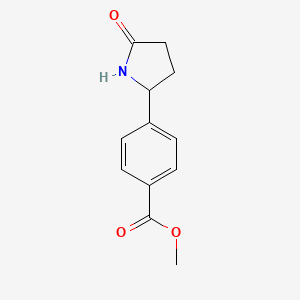
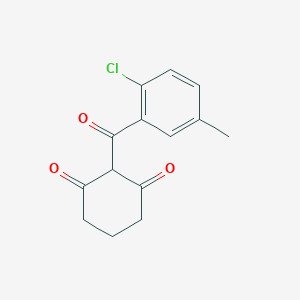


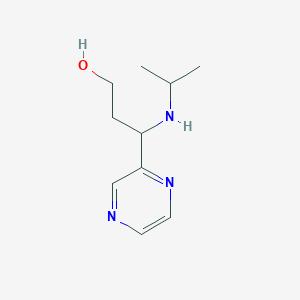
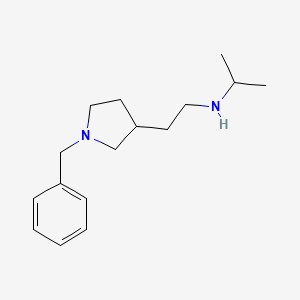
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
